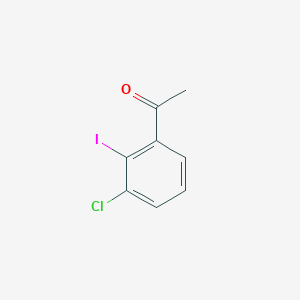
(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound that features a chiral center and a substituted aromatic ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with an appropriate amine source under hydrogenation conditions.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or crystallization techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho or para to the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Imines, amides.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine: Unique due to its specific substitution pattern and chiral center.
(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.
(1R)-1-(3-Chloro-4-methylphenyl)ethane-1,2-dione: Contains carbonyl groups instead of amine groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral center, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1R)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
TUUYPRDNBBGQEI-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H](CN)N)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CN)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


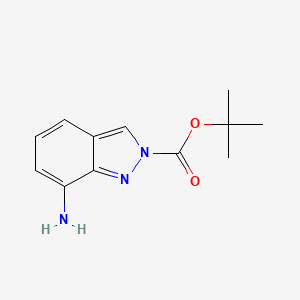

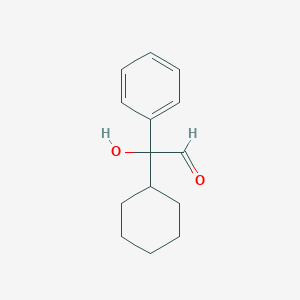
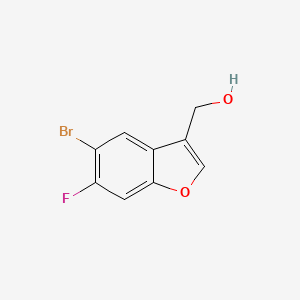
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)



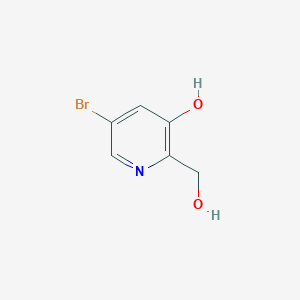

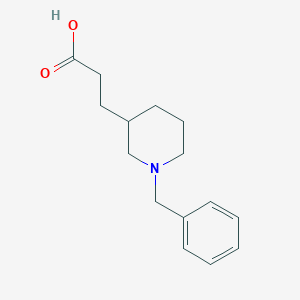
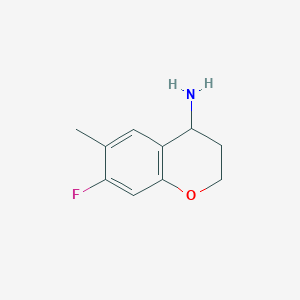
![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
